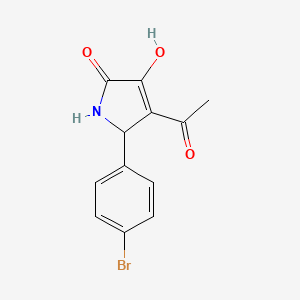![molecular formula C11H17FN2O2S B4948917 N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4948917.png)
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide, also known as DFBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFBS is a sulfonamide-based compound that contains a fluorine atom and a tertiary amine group, which makes it a versatile molecule for various research applications.
科学的研究の応用
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has been extensively used in scientific research due to its unique properties and potential applications. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CA IX. This compound has also been used as a fluorescent probe for imaging CA IX in cancer cells.
This compound has been used as a tool for studying the role of CA IX in tumor progression and metastasis. This compound has been shown to inhibit the migration and invasion of cancer cells by targeting CA IX. This compound has also been used to study the role of CA IX in hypoxia and acidosis, which are common features of the tumor microenvironment.
作用機序
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide inhibits CA IX by binding to the active site of the enzyme. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the zinc ion in the active site of CA IX and prevents the binding of water molecules, which is essential for the catalytic activity of the enzyme. This compound also induces conformational changes in the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in various in vitro and in vivo models. This compound inhibits the growth and proliferation of cancer cells by targeting CA IX, which is overexpressed in various types of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for tumor progression and metastasis.
実験室実験の利点と制限
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide is a potent inhibitor of CA IX and can be used as a tool for studying the role of CA IX in cancer progression and metastasis. This compound is also a fluorescent probe for imaging CA IX in cancer cells. However, this compound has some limitations for lab experiments. This compound is a sulfonamide-based compound, which may have nonspecific binding to other proteins. This compound also has limited solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
For N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide research include the development of more potent and selective CA IX inhibitors, the use of this compound as a tool for studying the role of CA IX in hypoxia and acidosis, and the development of this compound-based imaging agents for cancer diagnosis and treatment. This compound may also have potential applications in other fields, such as neuroscience and drug discovery.
合成法
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with N,N-dimethylpropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2S/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFIHMZMQWGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4948841.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4948857.png)

![pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarboxylic acid](/img/structure/B4948867.png)
![1-[3-(2-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4948882.png)
![8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4948888.png)
![1-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4948889.png)
![5-(3-chloro-4-methylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4948895.png)

![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
![2-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4948930.png)
![1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4948939.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
